Methylapogalanthamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18126-83-5 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-methoxy-9-methyl-9-azatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-3-ol |
InChI |
InChI=1S/C17H19NO2/c1-18-10-9-12-5-3-4-6-14(12)16-13(11-18)7-8-15(20-2)17(16)19/h3-8,19H,9-11H2,1-2H3 |
InChI Key |
ZGZXDJPQXTUPSG-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC |
Canonical SMILES |
CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC |
Other CAS No. |
18126-83-5 |
Related CAS |
24620-67-5 (hydrochloride) |
Synonyms |
methylapogalanthamine methylapogalanthamine hydrochloride |
Origin of Product |
United States |
Natural Occurrence and Isolation of Methylapogalanthamine
Botanical Sources of Methylapogalanthamine and Related Alkaloids
Distribution within the Amaryllidaceae Family
The Amaryllidaceae family is a large group of flowering plants, comprising over 1200 species. mdpi.com However, the characteristic Amaryllidaceae alkaloids are found almost exclusively within one of its three subfamilies: the Amaryllidoideae. mdpi.com To date, more than 600 distinct Amaryllidaceae alkaloids have been isolated and identified, primarily from this subfamily. mdpi.com
These alkaloids are categorized into several major structural types based on their core skeleton, which arises from the precursor molecule norbelladine (B1215549). uptc.edu.co The main types include lycorine, homolycorine, crinine (B1220781), haemanthamine, narciclasine (B1677919), tazettine, montanine, and galanthamine (B1674398). uptc.edu.co this compound belongs to the galanthamine-type structural class. The distribution of these alkaloid types varies significantly among the different genera within the family, making the alkaloid profile a useful tool for chemotaxonomy. ub.edu Genera such as Crinum, Galanthus, Narcissus, Leucojum, and Lycoris are particularly well-studied for their rich and diverse alkaloid content. uptc.edu.co
Table 1: Prominent Genera of the Amaryllidaceae Family and Their Major Alkaloid Types
| Genus | Major Alkaloid Types Found |
|---|---|
| Crinum | Lycorine, Crinine, Haemanthamine, Galanthamine |
| Galanthus | Galanthamine, Lycorine, Narciclasine |
| Narcissus | Galanthamine, Lycorine, Homolycorine |
| Leucojum | Galanthamine, Lycorine |
Identification in Specific Genera and Species (e.g., Urginea species)
While the prompt provides Urginea as an example, it is important to clarify that species of this genus are not a source of Amaryllidaceae alkaloids like this compound. The genus Urginea (now largely considered synonymous with Drimia) belongs to the Asparagaceae family. nih.gov Phytochemical studies of Urginea species have identified the principal chemical constituents as cardiac glycosides (specifically bufadienolides), along with phenolic compounds and phytosterols, not isoquinoline (B145761) alkaloids. nih.govjahm.co.inresearchgate.net
The confirmed botanical sources of apogalanthamine-type alkaloids are found within the Amaryllidaceae family, particularly in the genus Crinum. Crinum is a large, pantropical genus that has been extensively used in traditional medicine, which has prompted significant phytochemical investigation. ub.edu Research on various Crinum species has led to the isolation of numerous alkaloids, including those of the crinine, lycorine, and galanthamine types. researchgate.net Specifically, this compound (referred to as N-methylapogalanthamine in some literature) has been successfully isolated from the bulbs of Crinum asiaticum var. japonicum.
Table 2: Selected Crinum Species and Isolated Alkaloids
| Species | Isolated Alkaloids Include |
|---|---|
| Crinum asiaticum | This compound, Lycorine |
| Crinum amabile | Sanguinine, 3-O-acetylsanguinine, Buphanisine, Lycorine ub.edu |
| Crinum kirkii | Noraugustamine, 3-O-acetylsanguinine, 1,2-Diacetyllycorine nih.gov |
Methodologies for the Extraction and Initial Purification of this compound from Natural Matrices
The extraction and purification of this compound from plant sources follow a general procedure established for isolating alkaloids, capitalizing on their basic nature and solubility characteristics. uobabylon.edu.iqresearchgate.net The process involves several key stages:
Sample Preparation : The plant material, typically the bulbs where alkaloids are most concentrated, is first dried and then mechanically ground into a moderately coarse powder. This increases the surface area, facilitating more efficient solvent penetration into the tissues. uobabylon.edu.iq
Liberation of Free Alkaloids : In the plant, alkaloids exist as salts of organic acids. To extract them with an organic solvent, they must first be converted into their free base form. slideshare.net This is achieved by treating the powdered plant material with an alkaline solution, such as dilute ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to form a paste. slideshare.net
Solvent Extraction : The free alkaloid bases are then extracted from the plant matrix using a suitable organic solvent. This is often performed using a Soxhlet apparatus for continuous extraction with solvents like methanol (B129727), ethanol, or chloroform. uobabylon.edu.iq The choice of solvent depends on the polarity of the target alkaloids.
Acid-Base Purification : The resulting crude extract contains the alkaloids along with other fat-soluble impurities like pigments and lipids. A crucial purification step involves an acid-base liquid-liquid extraction. researchgate.net
The organic extract is shaken with a dilute aqueous acid (e.g., sulfuric or hydrochloric acid). The basic alkaloids react to form water-soluble salts, which migrate into the aqueous layer. uobabylon.edu.iq
The non-basic, fat-soluble impurities remain in the organic solvent layer, which is then discarded. researchgate.net
The acidic aqueous solution is then made alkaline again with a base, which precipitates the alkaloids in their free base form. This purified precipitate is then re-dissolved in an organic solvent. slideshare.net
Separation and Isolation : The purified mixture typically contains several different alkaloids. The final separation of individual compounds like this compound is accomplished using chromatographic techniques. Methods such as Thin-Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC) are used to isolate the pure compound from the mixture. researchgate.netijcmas.com
Factors Influencing this compound Accumulation in Plant Tissues
The synthesis and accumulation of Amaryllidaceae alkaloids, including this compound, are dynamic processes influenced by a combination of environmental, developmental, and stress-related factors. nih.gov
Environmental Factors :
Light : Light is a significant factor, generally having a positive effect on alkaloid production. Studies on Narcissus species have shown that a standard light/dark photoperiod (e.g., 16/8 hours) results in better tissue proliferation and alkaloid content compared to cultivation in complete darkness. nih.gov
Temperature : Temperature directly affects the enzymatic reactions in the alkaloid biosynthetic pathway. Different optimal temperatures have been identified for the production of specific alkaloids; for instance, galanthamine yield in some in-vitro cultures was highest at temperatures between 22°C and 26°C. nih.gov
Nutrients : The composition of the growing medium, including the availability of key nutrients like nitrogen, can influence the accumulation of specialized metabolites. oup.com
Developmental and Genetic Factors :
Plant Organ : Alkaloid concentrations vary significantly between different plant parts. For many Amaryllidaceae species, the bulbs serve as the primary site for alkaloid accumulation. ub.edu
Seasonal Variation : The alkaloid profile and content within a plant are not static and can change throughout the year. For example, studies on Cyrtanthus contractus revealed that total alkaloid content can vary by over 50% between different months of the same year. nih.gov
Biotic and Abiotic Stress (Elicitation) :
Alkaloid production is a part of the plant's natural defense mechanism. The application of "elicitors"—substances that induce a defense response—can significantly boost alkaloid synthesis. In-vitro cultures of Amaryllidaceae species treated with elicitors like methyl jasmonate and salicylic (B10762653) acid have shown a manifold increase in the production of certain alkaloids. nih.govresearchgate.net
Table 3: Summary of Factors Affecting Alkaloid Accumulation in Amaryllidaceae
| Factor | Effect | Example |
|---|---|---|
| Light | Generally positive; photoperiod influences production. | Light/dark cycles improve tissue proliferation and alkaloid content in Narcissus. nih.gov |
| Temperature | Alters enzyme activity in biosynthetic pathways. | Optimal galanthamine production observed between 22°C and 26°C in some cultures. nih.gov |
| Plant Organ | Concentrations vary; often highest in bulbs. | Bulbs are the primary source for alkaloid extraction in Crinum and Narcissus. ub.edu |
| Season | Alkaloid content and profile fluctuate with season. | Alkaloid levels in Cyrtanthus contractus vary significantly throughout the year. nih.gov |
| Elicitors | Induce defense responses, increasing production. | Methyl jasmonate and salicylic acid increase alkaloid yields in cell cultures. nih.govresearchgate.net |
Biosynthetic Pathways and Precursors of Methylapogalanthamine
Proposed Biosynthetic Route within the Amaryllidaceae Alkaloid Network
The biosynthesis of Amaryllidaceae alkaloids is a complex network of reactions originating from common amino acid precursors. While a direct enzymatic pathway to methylapogalanthamine has not been identified, its structure firmly places it within this chemical family.
Precursor Compounds and Enzymatic Transformations
The journey to the diverse skeletons of Amaryllidaceae alkaloids begins with the aromatic amino acids L-phenylalanine and L-tyrosine. frontiersin.orgresearchgate.netmdpi.com A series of enzymatic steps, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and p-coumarate 3-hydroxylase (C3H), convert L-phenylalanine into 3,4-dihydroxybenzaldehyde (B13553). frontiersin.orgmdpi.com Concurrently, L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to yield tyramine (B21549). frontiersin.orgmdpi.com
The condensation of these two precursors, 3,4-dihydroxybenzaldehyde and tyramine, forms the Schiff base norcraugsodine, which is then reduced to the central intermediate, norbelladine (B1215549). nih.gov Subsequent O-methylation of norbelladine by norbelladine 4'-O-methyltransferase (N4OMT) produces 4'-O-methylnorbelladine, a critical branching point in the biosynthesis of numerous Amaryllidaceae alkaloids. frontiersin.orgresearchgate.netrsc.org From this key intermediate, various oxidative coupling reactions, catalyzed by cytochrome P450 enzymes, lead to the different structural types of alkaloids. researchgate.netoup.com
Table 1: Key Precursors and Enzymes in the Early Stages of Amaryllidaceae Alkaloid Biosynthesis
| Precursor/Enzyme | Role in Biosynthesis |
| L-phenylalanine | Initial precursor, converted to 3,4-dihydroxybenzaldehyde. frontiersin.orgmdpi.com |
| L-tyrosine | Initial precursor, converted to tyramine. frontiersin.orgmdpi.com |
| Phenylalanine ammonia-lyase (PAL) | Catalyzes the first step in the conversion of L-phenylalanine. frontiersin.orgmdpi.com |
| Tyrosine decarboxylase (TYDC) | Catalyzes the conversion of L-tyrosine to tyramine. frontiersin.orgmdpi.com |
| Norbelladine | Central intermediate formed by the condensation of 3,4-dihydroxybenzaldehyde and tyramine. nih.gov |
| 4'-O-methylnorbelladine | Key branching point intermediate, formed by the methylation of norbelladine. frontiersin.orgresearchgate.net |
| Norbelladine 4'-O-methyltransferase (N4OMT) | Enzyme responsible for the methylation of norbelladine. frontiersin.orgresearchgate.netrsc.org |
Relationship to Galanthamine (B1674398) Biosynthesis
Galanthamine, a prominent and medicinally significant Amaryllidaceae alkaloid, is also derived from 4'-O-methylnorbelladine. rsc.org Its formation proceeds through a specific para-ortho oxidative coupling of this precursor, a reaction catalyzed by a specific cytochrome P450 enzyme (CYP96T1). researchgate.netrsc.org This coupling creates the characteristic tetracyclic structure of galanthamine.
The structural similarity between galanthamine and this compound suggests a close chemical relationship. However, current research indicates that this relationship is one of precursor and degradation product, rather than two distinct products of parallel biosynthetic pathways.
Formation of this compound as a Degradation Product of Galanthamine during Isolation
The primary route to the formation of this compound is through the chemical degradation of galanthamine, particularly during the extraction and isolation processes from plant sources. nih.govresearchgate.net This transformation is notably facilitated by acidic conditions. nih.govvu.nl
Studies investigating the stability of galanthamine have shown that it undergoes degradation under various stress conditions, including acidic, photolytic, and oxidative environments. nih.govresearchgate.net One of the main degradation processes observed is dehydration. nih.gov The structure of this compound is consistent with the dehydration of the galanthamine molecule. This acid-catalyzed dehydration is a plausible explanation for the presence of this compound in extracts of galanthamine-producing plants, where it is considered an artifact of the isolation procedure.
Molecular and Genetic Aspects of Biosynthetic Regulation
The biosynthesis of Amaryllidaceae alkaloids is under tight genetic control, with various transcription factor families, such as MYB, WRKY, and bHLH, implicated in the regulation of the pathway genes. frontiersin.org Transcriptome analyses of different Amaryllidaceae species have led to the identification of key genes encoding enzymes like NpN4OMT and CYP96T1, which are crucial for the production of galanthamine. frontiersin.orgresearchgate.net
However, given that this compound is predominantly formed through the non-enzymatic degradation of galanthamine, there is no evidence to suggest a specific genetic or molecular regulation for its "biosynthesis." Its presence is a consequence of the chemical instability of galanthamine under certain conditions, rather than a programmed, enzyme-catalyzed event within the plant. Therefore, the regulatory mechanisms controlling the Amaryllidaceae alkaloid pathway influence the availability of its precursor, galanthamine, but not its subsequent degradation to this compound.
Synthetic Strategies and Chemical Derivatization of Methylapogalanthamine
Total Synthesis Approaches for Methylapogalanthamine
The total synthesis of this compound has not been as extensively documented as that of its parent compound, galanthamine (B1674398). However, any total synthesis would invariably rely on the established methodologies for constructing the core tetracyclic galanthamine framework. The final step to yield this compound would likely involve a standard N-methylation of an appropriate amine precursor. Therefore, understanding the total synthesis of galanthamine derivatives is key to understanding the synthesis of this compound.
The foundational challenge in synthesizing the galanthamine skeleton is the construction of the quaternary carbon center and the strained dihydrodibenzofuran ring system. Early synthetic efforts established the key strategic bond formations that are still employed in modern syntheses.
A pivotal reaction in many syntheses of the galanthamine core is the intramolecular phenolic oxidative coupling. This biomimetic step mimics the proposed biosynthetic pathway in plants and forges the key carbon-carbon bond that creates the spirocyclic quaternary center. Initial approaches often suffered from low yields due to competing reaction pathways. Researchers found that strategic placement of blocking groups and optimization of the oxidant and reaction conditions were crucial for improving the efficiency of this key transformation. These pioneering studies, while not always high-yielding, demonstrated the feasibility of constructing the complex tetracyclic core and laid the essential groundwork for future, more refined synthetic routes.
For biological applications, controlling the stereochemistry of the molecule is paramount. The synthesis of a single, desired enantiomer (enantioselective synthesis) is a critical challenge, as different enantiomers can have vastly different biological activities. d-nb.info Several strategies have been developed to achieve stereochemical control in the synthesis of the galanthamine core.
One successful approach involves the use of chiral catalysts in key bond-forming reactions. For instance, transition-metal-catalyzed asymmetric reactions, such as an asymmetric allylic alkylation, have been employed to set critical stereocenters early in the synthetic sequence. Another common strategy is the use of chiral auxiliaries—a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction and is later removed. Furthermore, resolution techniques, where a racemic mixture is separated into its constituent enantiomers using a chiral resolving agent, have also been successfully applied, particularly in earlier synthetic campaigns. Dynamic kinetic resolution has proven to be a particularly powerful method, allowing for the conversion of an entire racemic mixture into the desired enantiomer, thereby significantly increasing the theoretical maximum yield.
Moving from a laboratory-scale synthesis to a practical, industrial-scale process requires the development of routes that are not only high-yielding but also cost-effective, safe, and robust. researchgate.net Significant research has been directed at optimizing the synthesis of the galanthamine core for large-scale production.
A landmark achievement in this area was the development of a highly efficient synthesis based on an improved intramolecular oxidative phenol (B47542) coupling. This route starts from readily available and inexpensive starting materials like isovanillin. Key innovations included optimizing the phenolic coupling reaction and developing a highly effective crystallization-induced dynamic resolution of a key intermediate, narwedine. This allowed for the efficient production of the desired enantiomer on an industrial scale. Subsequent stereoselective reduction of the ketone in narwedine furnishes the galanthamine core with the correct stereochemistry. Such scalable routes are essential for providing a reliable supply of the core structure needed to produce derivatives like this compound.
Table 1: Comparison of Selected Synthetic Strategies for the Galanthamine Core
| Strategy | Key Reaction | Starting Materials (Examples) | Focus |
|---|---|---|---|
| Pioneering Routes | Intramolecular Phenolic Oxidative Coupling | Substituted Phenethylamines | Proof of Concept, Core Assembly |
| Enantioselective Routes | Asymmetric Allylic Alkylation | Bromophenol, Carbonate derivatives | Stereochemical Control |
| Scalable Routes | Optimized Phenolic Coupling & Dynamic Resolution | Isovanillin, Tyramine (B21549) | Efficiency, Industrial Scale-up |
Semi-synthetic Transformations from Natural Precursors
Semi-synthesis, which utilizes compounds isolated from natural sources as starting materials for chemical modification, is a common and efficient method for producing derivatives of complex molecules. tapi.com In the case of this compound, its direct precursor, galanthamine, is naturally abundant in various species of the Amaryllidaceae plant family, such as daffodils and snowdrops.
This compound has been reported as a degradation product that can form during the isolation of galanthamine from natural sources, particularly under acidic conditions. sci-hub.se This acid-catalyzed rearrangement and dehydration of the galanthamine core structure leads to the formation of apogalanthamine (B1228850), which can then be methylated. A more controlled semi-synthetic approach would involve the intentional N-methylation of apogalanthamine, which itself can be derived from galanthamine. Standard methylation procedures, such as reductive amination with formaldehyde (B43269) and a reducing agent (e.g., sodium cyanoborohydride) or reaction with a methylating agent like methyl iodide, could be employed on the secondary amine of an appropriate precursor to yield the tertiary amine of this compound.
Chemical Modification and Derivatization for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. spu.edu.sy They involve synthesizing and testing a series of related compounds to determine how specific structural features of a molecule contribute to its biological activity. slideshare.netnih.gov While specific SAR studies focusing exclusively on this compound are limited, the extensive research on galanthamine analogues provides a clear framework for understanding its properties.
The key structural features of the galanthamine scaffold that are typically modified for SAR studies include:
The Phenolic Hydroxyl Group: Esterification or etherification of this group generally reduces activity, indicating its importance, likely for hydrogen bonding with its biological target.
The Aromatic Ring: Modification of the methoxy (B1213986) group or addition of other substituents to the aromatic ring can modulate potency and selectivity.
The Tertiary Amine: The nitrogen atom is a critical site for modification. The difference between galanthamine (a tertiary amine with a methyl group) and its N-demethylated analogue, norgalanthamine (a secondary amine), reveals the importance of this group for activity. The existence of this compound, with its distinct pharmacological profile including hypotensive and sedative properties, is itself an important SAR finding. ethernet.edu.et The N-methyl group in this compound, compared to a hydrogen in a hypothetical "apogalanthamine," influences the compound's basicity, lipophilicity, and ability to interact with biological targets, thus altering its activity profile from that of the parent galanthamine scaffold.
Table 2: General Structure-Activity Relationships for the Galanthamine Scaffold
| Position of Modification | Type of Modification | General Effect on Acetylcholinesterase Inhibition |
|---|---|---|
| Phenolic -OH | Alkylation, Esterification | Decreased Activity |
| Aromatic Ring | Demethylation, Substitution | Variable; can alter potency and selectivity |
| Tertiary Amine (N) | Demethylation (to secondary amine) | Decreased or Altered Activity |
| Tertiary Amine (N) | Quaternization (to quaternary salt) | Loss of CNS activity |
| Cyclohexene Double Bond | Reduction (Saturation) | Decreased Activity |
Advanced Preclinical Mechanistic Investigations of Methylapogalanthamine
In Vivo Physiological Mechanisms in Animal Models
Consistent with the lack of in vitro data, there is no published research on the in vivo physiological mechanisms of Methylapogalanthamine in animal models.
Modulation of Cerebral Hemodynamics and Oxygen Metabolism
No studies were found that investigated the effects of this compound on blood flow and oxygen consumption in the brain of animal models.
Influence on Autonomic Nervous System Function
There is no available data on how this compound may influence the autonomic nervous system, which controls involuntary physiological processes.
Effects on Specific Organ Systems and Biological Processes (e.g., cardiovascular regulation)
Advanced preclinical investigations have revealed that this compound exerts significant effects on specific organ systems, most notably the cardiovascular and cerebrovascular systems. Its primary actions are characterized by hypotensive and central adrenolytic properties. latoxan.com
In studies on anesthetized animals, the effect of this compound on cerebral blood flow was found to be linked to changes in general arterial blood pressure. nih.gov The compound has been observed to reduce cerebral blood flow and decrease the consumption of oxygen by brain tissue. nih.gov Further research into its vascular effects demonstrated that this compound influences the tone of cerebral, extracranial, and peripheral vessels. popline.org This central adrenolytic activity, which involves the blocking of adrenergic receptors, distinguishes its biological effects from many other Amaryllidaceae alkaloids. vulcanchem.com
The table below summarizes the observed effects of this compound on biological systems based on preclinical research.
Table 1: Effects of this compound on Organ Systems
| Organ System/Process | Observed Effect | Description |
| Cardiovascular System | Hypotensive | Leads to a reduction in general arterial blood pressure. latoxan.com |
| Cerebrovascular Circulation | Reduced Blood Flow | Decreases the rate of blood flow within the brain. nih.gov |
| Peripheral Vasculature | Altered Vascular Tone | Affects the constriction and dilation of peripheral blood vessels. popline.org |
| Brain Metabolism | Decreased Oxygen Consumption | Reduces the rate at which brain tissue utilizes oxygen. nih.gov |
Comparative Mechanistic Analysis with Structurally Related Alkaloids
The mechanism of action of this compound differs substantially from its structurally related Amaryllidaceae alkaloids, such as galanthamine (B1674398) and apogalanthamine (B1228850). While they share a common ancestral compound, their pharmacological profiles are distinct.
This compound's primary mechanism is its central adrenolytic activity. latoxan.com This means it interferes with the signaling of adrenaline and noradrenaline in the central nervous system by blocking adrenergic receptors. This action on the sympathetic nervous system is the basis for its observed hypotensive effects. latoxan.comvulcanchem.com
In stark contrast, the parent compound, galanthamine, operates primarily through a dual cholinergic mechanism. It is a reversible, competitive inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). wikipedia.orgdrugbank.comnih.gov By inhibiting AChE, galanthamine increases the availability of acetylcholine in the synaptic cleft. drugbank.com Additionally, galanthamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which further enhances cholinergic neurotransmission. wikipedia.orgdrugbank.com This mechanism is central to its use in managing symptoms of Alzheimer's disease. researchgate.netmdpi.com
Apogalanthamine, another related alkaloid, is known to be a degradation product that can form during the isolation of galanthamine under acidic conditions. sci-hub.se The distinct adrenergic activity of this compound sets it apart from the primarily cholinergic actions of galanthamine and distinguishes it from many other alkaloids within the Amaryllidaceae family. vulcanchem.com
The table below provides a comparative overview of the mechanisms of these related alkaloids.
Table 2: Comparative Analysis of Related Alkaloids
| Compound | Primary Mechanism of Action | Key Differences |
| This compound | Central Adrenolytic latoxan.com | Blocks adrenergic receptors, affecting sympathetic nervous system signaling. vulcanchem.com |
| Galanthamine | Acetylcholinesterase (AChE) Inhibition & Allosteric nAChR Modulation wikipedia.orgdrugbank.com | Enhances cholinergic neurotransmission; does not primarily act on the adrenergic system. nih.govresearchgate.net |
| Apogalanthamine | Primarily known as a degradation product of galanthamine. sci-hub.se | Its distinct mechanistic profile is less characterized compared to galanthamine and this compound. |
Structure Activity Relationship Sar Studies of Methylapogalanthamine and Its Analogs
Elucidation of Key Pharmacophores and Structural Determinants for Biological Activity
The initial step in understanding the SAR of a compound like Methylapogalanthamine would involve identifying its pharmacophore. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a response. For alkaloids, these features often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
Elucidation of the key pharmacophores for this compound would require comparing its structure with other biologically active and inactive analogs. This process helps in identifying the crucial functional groups and their spatial orientation necessary for activity. The core tetracyclic structure of this compound, the position and nature of the methyl and methoxy (B1213986) groups on the aromatic ring, and the stereochemistry of the molecule would be critical determinants of its biological interactions. Without experimental data on a series of related compounds, the precise pharmacophoric features of this compound remain speculative.
Design and Synthesis of this compound Analogs for SAR Probing
To establish a robust SAR, medicinal chemists would systematically design and synthesize a library of this compound analogs. semanticscholar.orgnih.gov This involves modifying specific parts of the molecule to observe the resulting changes in biological activity. For this compound, synthetic strategies could focus on:
Modification of the Aromatic Ring Substituents: Altering the methyl and methoxy groups to other functionalities like hydroxyl, halogens, or larger alkyl groups would probe the electronic and steric requirements for activity.
Alterations to the Nitrogen Atom: The basicity and substitution of the nitrogen in the heterocyclic ring are often crucial for the activity of alkaloids. Synthesizing N-demethylated or N-acylated analogs would provide insight into its role.
Stereochemical Variations: The three-dimensional structure of a molecule is critical for its interaction with biological targets. Synthesizing different stereoisomers of this compound would help in understanding the optimal spatial arrangement for its activity.
The biological evaluation of these synthesized analogs would then provide the necessary data to build a comprehensive SAR model.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A QSAR model for this compound and its analogs would use molecular descriptors to quantify their physicochemical properties. These descriptors can be categorized as:
Electronic Descriptors: Such as partial charges and dipole moments.
Steric Descriptors: Including molecular volume and surface area.
Hydrophobic Descriptors: Like the partition coefficient (logP).
Topological Descriptors: Which describe the connectivity of atoms in a molecule.
By correlating these descriptors with the measured biological activities of the analogs, a predictive model can be developed. mdpi.comnih.gov This model could then be used to estimate the activity of newly designed, unsynthesized this compound derivatives, thereby prioritizing synthetic efforts. The development of a reliable QSAR model is contingent on having a sufficiently large and diverse dataset of compounds with well-defined biological data, which is currently unavailable for this compound.
In Silico Approaches: Molecular Docking, Molecular Dynamics, and Cheminformatics
Modern drug discovery heavily relies on in silico methods to predict and rationalize the interaction of small molecules with their biological targets. nih.govu-strasbg.fr
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.netrasayanjournal.co.in For this compound, if a specific protein target were identified, molecular docking could be used to visualize its binding mode within the active site. This would provide valuable information about the key amino acid residues involved in the interaction and could explain the observed SAR.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. uu.nlnih.govigem.wiki An MD simulation of this compound bound to its target would reveal the stability of the interaction, the conformational changes that occur upon binding, and the role of solvent molecules. This level of detail is crucial for a deeper understanding of the binding mechanism.
Cheminformatics: This field employs computational tools to manage and analyze large chemical datasets. nih.govgithub.comdifacquim.com In the context of this compound, cheminformatics tools could be used to build and manage a virtual library of its analogs, calculate their molecular properties, and perform similarity searches to identify other compounds with potentially similar biological activities.
Sophisticated Analytical Methodologies for Methylapogalanthamine Research
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is a fundamental tool for isolating and analyzing methylapogalanthamine from complex mixtures. Different chromatographic methods offer distinct advantages in terms of resolution, sensitivity, and analytical speed.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of alkaloids like this compound. vdoc.pub Its versatility is enhanced by the use of various detectors, each providing a different dimension of analytical information. A common setup involves a reversed-phase C18 column with a mobile phase tailored to achieve optimal separation. nih.gov
UV-Vis detectors are frequently coupled with HPLC systems for quantitative analysis. chromatographyonline.commt.com The method's linearity, precision, and accuracy are critical performance characteristics that are rigorously validated. For instance, a typical HPLC method would demonstrate linearity across a specific concentration range, ensuring that the detector response is directly proportional to the amount of analyte present. nih.gov
Table 1: Example HPLC Method Parameters and Performance| Parameter | Value | Reference |
|---|---|---|
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase | Methanol (B129727):Water or Acetonitrile (B52724):Water gradients | nih.govchromatographyonline.com |
| Detection | UV-Vis | chromatographyonline.com |
| Linearity (Concentration Range) | e.g., 10–80 µg/mL | nih.gov |
| Correlation Coefficient (r²) | >0.99 | nih.gov |
Gas Chromatography (GC) and Capillary Electrophoresis (CE) Applications
Gas Chromatography (GC) is another powerful separation technique that has been utilized in the analysis of related alkaloid compounds. popline.org Often, GC is coupled with mass spectrometry (GC-MS) to provide both retention time data and mass spectral information, aiding in definitive identification. ethernet.edu.etnasa.gov For volatile or derivatized compounds, GC offers high resolution and sensitivity.
Capillary Electrophoresis (CE) represents a high-efficiency separation method based on the differential migration of analytes in an electric field within a narrow capillary. manchester.ac.uknih.govphysionet.org CE is particularly advantageous due to its rapid analysis times, low sample and reagent consumption, and the ability to separate molecules based on their charge-to-size ratio. nih.gov While specific applications of CE for this compound are not extensively documented in the provided results, its successful use for other alkaloids suggests its potential applicability. nih.gov
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the precise chemical structure and quantifying this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed molecular structure of organic compounds like this compound. nih.gov ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively. nih.govyoutube.com By analyzing chemical shifts, coupling constants, and signal integrations, the connectivity and stereochemistry of the molecule can be established. 2D NMR techniques, such as COSY and HMBC, can further reveal intricate details of the molecular framework.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is critical for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. sci-hub.se When coupled with a chromatographic technique like GC or HPLC, it provides a powerful two-dimensional analysis. The mass spectrum reveals the mass-to-charge ratio of the parent ion, confirming the molecular weight. The fragmentation pattern, which shows the masses of smaller fragments of the molecule, acts as a "fingerprint" that can be used for identification and structural elucidation.
Quantitative Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and effective method for the quantitative determination of this compound hydrochloride. chemistry-chemists.comresearchgate.netresearchgate.net This technique measures the absorbance of light in the UV-Vis region of the electromagnetic spectrum. nihs.go.jpmhlw.go.jpdenovix.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. nihs.go.jp
A quantitative UV-Vis method involves measuring the absorbance at a specific wavelength of maximum absorption (λmax) and comparing it to a calibration curve prepared from standards of known concentration. youtube.com
Table 2: Key Parameters in Quantitative UV-Vis Spectrophotometry| Parameter | Description | Reference |
|---|---|---|
| Wavelength of Maximum Absorption (λmax) | The wavelength at which the compound absorbs the most light, providing maximum sensitivity. | nihs.go.jp |
| Calibration Curve | A graph of absorbance versus concentration for a series of standard solutions. | youtube.com |
| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | researchgate.net |
Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are paramount in the analysis of this compound. These methods are crucial for distinguishing the analyte from a multitude of other compounds present in natural sources. This compound itself is noted as a potential degradation product of galanthamine (B1674398) isolation under acidic conditions, making robust detection methods essential to avoid misreporting it as a naturally occurring compound in new studies. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of Amaryllidaceae alkaloids, including this compound. The method separates compounds in a liquid mobile phase using a chromatographic column before they are ionized and detected by a mass spectrometer. LC-MS is particularly well-suited for analyzing thermo-unstable and high-molecular-weight alkaloids without the need for derivatization. mdpi.com
In a typical LC-MS/MS analysis of related Amaryllidaceae alkaloids, a reversed-phase C18 column is often employed. ub.edunih.gov A gradient elution with a mobile phase consisting of an acidic aqueous solution (e.g., 0.05% aqueous acetic acid) and an organic solvent like methanol or acetonitrile is used to separate the compounds. ub.eduresearchgate.net Electrospray ionization (ESI) is a common ionization technique for these alkaloids, typically operating in positive ion mode to generate protonated molecules [M+H]⁺. ub.edunih.gov For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is used, often with a triple quadrupole or Quadrupole Time-of-Flight (QToF) analyzer. researchgate.netub.edu This allows for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are tracked. researchgate.netnih.gov
For instance, in the analysis of galanthamine, a closely related alkaloid, the protonated molecule [M+H]⁺ at m/z 288 is often selected as the precursor ion. Its fragmentation can lead to characteristic product ions at m/z 270 [M+H-H₂O]⁺, 231, 225, 213, and 198, which are used for identification and quantification. mdpi.com The fragmentation patterns of different types of Amaryllidaceae alkaloids are distinct; for example, crinane-type alkaloids show characteristic neutral losses of C₂H₅N (43 u), while tazettine-type alkaloids often exhibit a neutral loss of C₃H₇N (57 u). nih.gov
A representative UPLC-ESI-MS method for related Amaryllidaceae alkaloids might utilize the following parameters:
| Parameter | Specification |
| Chromatography | UPLC |
| Column | BEH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase | Gradient of water (with 0.05% formic acid) and acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Detector | Quadrupole Time-of-Flight (QToF) or Triple Quadrupole |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another highly effective method for the analysis of Amaryllidaceae alkaloids. ub.edu It is particularly useful for volatile compounds or those that can be made volatile through derivatization. In this technique, the sample is vaporized and separated in a gaseous mobile phase within a capillary column. The separated compounds then enter the mass spectrometer for detection.
For the analysis of galanthamine and related compounds, a silylation step is often performed before GC-MS analysis to increase the volatility and thermal stability of the alkaloids. nih.gov The analysis is typically carried out on a non-polar capillary column, such as one coated with 5% phenylmethylpolysiloxane (e.g., HP-5MS). ub.eduliverpool.ac.uk The mass spectrometer is usually operated in electron ionization (EI) mode at 70 eV. ub.edu
A typical GC-MS analysis for related alkaloids would involve the following conditions:
| Parameter | Specification |
| Chromatography | Gas Chromatography (GC) |
| Column | HP-5 MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injector Temperature | 250-280 °C |
| Temperature Program | A gradient, for example, from 100°C to 300°C |
| Ionization | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Total Ion Current (TIC) and/or Selected Ion Monitoring (SIM) |
Validation and Standardization of Analytical Procedures for this compound
The validation of analytical methods is a critical process to ensure that the chosen procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data. The validation process for analytical methods used in this compound research follows guidelines such as those from the International Conference on Harmonization (ICH). scielo.br Key validation parameters include linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ).
Method Validation Parameters:
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For the analysis of related Amaryllidaceae alkaloids by UPLC-MS, linearity is often demonstrated with correlation coefficients (R²) of ≥ 0.99. researchgate.netscielo.br For GC-MS methods, a linear range for galanthamine has been established between 15-800 µ g/sample . nih.gov
Accuracy: Accuracy is determined by measuring the closeness of the results obtained by the method to the true value. It is often evaluated through recovery studies by spiking a blank matrix with a known concentration of the analyte. For related alkaloids, recovery values are typically expected to be within a range of 87.5-96.2%. researchgate.netscielo.br GC-MS methods for galanthamine have shown recovery rates of over 95%. nih.gov
Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Intra-day precision (Repeatability): Analysis of samples on the same day. For related alkaloids, intra-day precision (CV%) is often in the range of 5.7-8.1%. researchgate.netscielo.br
Inter-day precision (Intermediate Precision): Analysis of samples on different days. Inter-day precision (CV%) for related alkaloids is typically between 1.3-8.4%. researchgate.netscielo.br For GC-MS analysis of galanthamine, the RSD for both inter- and intra-assay precision was found to be less than 3%. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. For UPLC-MS analysis of related Amaryllidaceae alkaloids, LODs can range from 5-100 ng/mL, and LOQs from 20-350 ng/mL, depending on the specific alkaloid. researchgate.netscielo.br
The following table summarizes typical validation parameters for the analysis of Amaryllidaceae alkaloids using hyphenated techniques, which would be applicable to the development of a method for this compound.
| Validation Parameter | UPLC-MS Method for Related Alkaloids | GC-MS Method for Galanthamine |
| Linearity (R²) | ≥ 0.9968 researchgate.netscielo.br | Linear over 15-800 µ g/sample nih.gov |
| Accuracy (Recovery) | 87.5 - 96.2% researchgate.netscielo.br | > 95% nih.gov |
| Precision (RSD) | Intra-day: 5.7 - 8.1% Inter-day: 1.3 - 8.4% researchgate.netscielo.br | < 3% nih.gov |
| LOD | 5 - 100 ng/mL researchgate.netscielo.br | Not specified |
| LOQ | 20 - 350 ng/mL researchgate.netscielo.br | Not specified |
The standardization of these analytical procedures is crucial for the quality control of plant materials and for the reliable comparison of research findings across different laboratories. nih.gov This involves the use of certified reference standards for this compound and often includes an internal standard, such as codeine, to improve the accuracy and precision of quantification. researchgate.net
Emerging Research Frontiers for Methylapogalanthamine
Uncharted Biosynthetic Routes and Enzymatic Discoveries
The biosynthetic origin of methylapogalanthamine is intrinsically linked to its precursor, galanthamine (B1674398), an alkaloid produced by plants of the Amaryllidaceae family, such as daffodils (Narcissus spp.) and snowdrops (Galanthus spp.). frontiersin.orgfrontiersin.org Current evidence indicates that this compound is not the product of a direct enzymatic pathway within these plants but rather a degradation product formed during the isolation of galanthamine, particularly under acidic conditions. sci-hub.se This distinction presents a unique research frontier: understanding the non-enzymatic, chemical conversion of galanthamine to this compound and exploring the potential for biomimetic or chemoenzymatic synthesis that mimics this transformation under controlled conditions.
The established biosynthetic pathway of galanthamine, however, is well-elucidated and offers a roadmap for potential engineered biosynthesis of precursors. frontiersin.orgnih.govresearchgate.net This pathway begins with the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553), a reaction catalyzed by norbelladine (B1215549) synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR). frontiersin.orgmdpi.com Subsequent steps involve methylation and a key intramolecular oxidative C-C coupling reaction facilitated by cytochrome P450 enzymes, specifically from the CYP96T family, to form the characteristic galanthamine skeleton. frontiersin.orgnih.gov
Table 1: Key Enzymes in the Biosynthesis of Galanthamine, the Precursor to this compound
| Enzyme | Abbreviation | Function | Reference |
| Norbelladine Synthase | NBS | Catalyzes the initial condensation of tyramine and 3,4-dihydroxybenzaldehyde. | frontiersin.org |
| Noroxomaritidine/Norcraugsodine Reductase | NR | Involved in the reduction step to form norbelladine. | frontiersin.org |
| Cytochrome P450 96T1 | CYP96T1 | Catalyzes the critical para-ortho oxidative coupling to form the galanthamine skeleton. | frontiersin.orgnih.gov |
| Norbelladine 4'-O-methyltransferase | N4OMT | Methylates norbelladine, a key intermediate in the pathway. | researchgate.net |
Future research in this area could focus on identifying or engineering enzymes that can directly convert galanthamine or its intermediates into this compound, thereby creating a novel biosynthetic route.
Identification of Novel Biological Targets and Therapeutic Modalities
This compound has a distinct pharmacological profile characterized by hypotensive, adrenolytic, spasmolytic, and sedative properties. latoxan.comnih.govethernet.edu.et It was even approved for clinical use in the former U.S.S.R. for its effects on cerebral, extracranial, and peripheral vessels. frontiersin.orgpopline.org These reported activities suggest that this compound interacts with different biological targets than galanthamine, which is primarily known for its acetylcholinesterase inhibitory activity used in the treatment of Alzheimer's disease. frontiersin.orgnih.gov
The adrenolytic activity points towards an interaction with adrenergic receptors, which are key regulators of the sympathetic nervous system and play a role in blood pressure control. ethernet.edu.etphysionet.org The spasmolytic effects suggest a potential mechanism involving the relaxation of smooth muscle, possibly through modulation of ion channels or other signaling pathways.
A key research frontier is the precise identification of the molecular targets responsible for these effects. Modern techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and in silico modeling could be employed to deconvolve the complex pharmacology of this compound. Identifying these targets could open up new therapeutic avenues for this compound, for instance, in the management of hypertension or certain vasospastic disorders.
Table 2: Reported Pharmacological Activities of this compound
| Pharmacological Activity | Description | Potential Therapeutic Application | Reference |
| Hypotensive | Lowers blood pressure. | Hypertension | latoxan.comnih.govethernet.edu.et |
| Adrenolytic | Blocks the effects of adrenaline and noradrenaline. | Conditions related to sympathetic overactivity. | nih.govethernet.edu.etphysionet.org |
| Spasmolytic | Relieves muscle spasms. | Vasospastic disorders, gastrointestinal spasms. | nih.govethernet.edu.et |
| Sedative | Induces a calming effect. | Anxiety, insomnia. | nih.govethernet.edu.et |
Further investigation into the structure-activity relationships of this compound and its derivatives could lead to the development of more potent and selective therapeutic agents.
Development of Advanced Synthetic Strategies for Complex Analogs
The synthesis of Amaryllidaceae alkaloids and their analogs is an active area of research in organic chemistry. core.ac.ukkuleuven.beresearchgate.netresearchgate.netrsc.org While the total synthesis of galanthamine has been achieved, the development of synthetic routes to its analogs, including those of this compound, remains a challenge and an opportunity. core.ac.ukchim.it
Advanced synthetic strategies are being explored to create complex analogs of these alkaloids with potentially improved pharmacological properties. kuleuven.benih.gov Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, have shown promise in the asymmetric synthesis of Amaryllidaceae alkaloid precursors. scholaris.caimc.ac.atrsc.org For example, microbial dioxygenase enzymes have been used to create chiral building blocks that can be elaborated into complex alkaloid skeletons.
Microwave-assisted organic synthesis has also been employed to accelerate key bond-forming reactions in the synthesis of apogalanthamine (B1228850) analogs, such as the Suzuki-Miyaura and Stille cross-coupling reactions for the construction of the biaryl core. kuleuven.be These methods allow for the rapid generation of a library of analogs for structure-activity relationship studies.
Future research will likely focus on the development of more convergent and efficient synthetic routes that allow for the late-stage diversification of the this compound scaffold. This would enable the systematic exploration of how modifications to different parts of the molecule affect its biological activity.
Integration of Multi-Omics Data for Systems-Level Understanding
The field of systems biology, through the integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful approach to understanding the complex biological context of natural products like this compound. horizonepublishing.com While direct multi-omics studies on this compound are yet to be published, research on galanthamine-producing plants provides a blueprint for how these technologies can be applied.
Transcriptome analysis of Narcissus and Lycoris species has been instrumental in identifying the genes encoding the enzymes of the galanthamine biosynthetic pathway. researchgate.net By correlating gene expression profiles with metabolite profiles (metabolomics), researchers can build a comprehensive picture of how alkaloid production is regulated.
This systems-level understanding can be extended to investigate the broader physiological effects of this compound. For instance, treating cell lines or model organisms with the compound and subsequently analyzing changes in their transcriptome, proteome, and metabolome could reveal the cellular pathways and networks that are perturbed. This approach can help in identifying novel biological targets and understanding the mechanisms underlying its observed pharmacological effects. The integration of such data is crucial for building predictive models of drug action and for identifying potential biomarkers of efficacy or toxicity. horizonepublishing.com
Innovative Analytical Techniques for Metabolomics and Interactomics Studies
Advances in analytical chemistry are crucial for the study of complex natural products like this compound. Techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are essential for the sensitive and selective detection and quantification of Amaryllidaceae alkaloids in complex biological matrices. nih.govmdpi.comscirp.orgresearchgate.netomicsdi.org These methods are the cornerstone of metabolomics studies, enabling the profiling of a wide range of metabolites in response to genetic or environmental perturbations.
Nuclear Magnetic Resonance (NMR) spectroscopy also plays a vital role in the structural elucidation of these alkaloids and their analogs. omicsdi.orgmdpi.com Detailed 1D and 2D NMR analyses are indispensable for confirming the stereochemistry and connectivity of newly synthesized or isolated compounds.
For interactomics studies, which aim to identify the proteins and other biomolecules that a compound interacts with, innovative analytical techniques are being developed. Affinity-based methods, where a derivative of this compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, coupled with sensitive mass spectrometry-based protein identification, are a powerful tool for target discovery.
Future directions in this area include the development of more sensitive and high-throughput analytical platforms for both metabolomics and interactomics. The use of advanced techniques like ion mobility-mass spectrometry could provide an additional dimension of separation, helping to resolve complex mixtures and identify isomers.
Q & A
Q. How can researchers ensure methodological rigor in cross-disciplinary studies?
- Methodological Answer :
- Collaborative frameworks : Form teams with chemists, pharmacologists, and bioinformaticians; define roles via data management plans .
- Pre-validation : Pilot key experiments (e.g., synthesis, bioassays) to harmonize protocols across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
